molecular formula C22H19NO4 B2379055 16-Butyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione CAS No. 526188-62-5

16-Butyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione

Cat. No. B2379055
CAS RN: 526188-62-5
M. Wt: 361.397
InChI Key: HABBIJKMVHGACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Butyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione is a useful research compound. Its molecular formula is C22H19NO4 and its molecular weight is 361.397. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Macrocyclic Compounds

Researchers Bradshaw et al. (1978) have synthesized a range of macrocyclic polyether-diester ligands containing a pyridine subcyclic unit. These compounds have potential applications in forming complexes with various metals and ions, which can be significant in catalysis, drug delivery, and material science (Bradshaw et al., 1978).

Novel Synthesis Methods

Basavaiah and Satyanarayana (2001) reported a novel synthesis of functionalized propellano-bislactones using acetates of the Baylis-Hillman adducts. These methodologies can be pivotal in organic chemistry, particularly in the synthesis of complex molecules and pharmaceuticals (Basavaiah & Satyanarayana, 2001).

Structural and Conformational Analysis

Studies by Sun et al. (2011, 2012) on compounds like Dihydrocryptopine and Dihydroallocryptopine involve detailed crystallographic analysis. Understanding the structural and conformational aspects of such compounds is crucial in drug design and development (Sun et al., 2011), (Sun et al., 2012).

properties

IUPAC Name

16-butyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-2-3-10-23-11-16-17(26-12-23)9-8-15-18-19(24)13-6-4-5-7-14(13)20(25)22(18)27-21(15)16/h4-9H,2-3,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABBIJKMVHGACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2=C(C=CC3=C2OC4=C3C(=O)C5=CC=CC=C5C4=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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